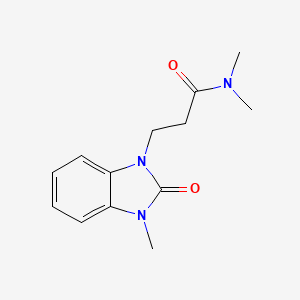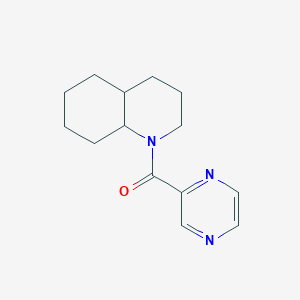
N-cyclohexyl-N-ethylquinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-ethylquinoxaline-2-carboxamide (CEQ) is a synthetic compound that has been widely used in scientific research for its ability to selectively block the action of AMPA receptors in the brain. The compound has been found to be highly effective in studying the role of these receptors in various neurological and psychiatric disorders, including epilepsy, depression, and addiction.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-ethylquinoxaline-2-carboxamide has been widely used in scientific research to study the role of AMPA receptors in various neurological and psychiatric disorders. The compound has been found to be highly effective in blocking the action of these receptors, which has allowed researchers to investigate the mechanisms underlying these disorders. For example, N-cyclohexyl-N-ethylquinoxaline-2-carboxamide has been used to study the role of AMPA receptors in epilepsy, where it has been found to reduce seizure activity in animal models. N-cyclohexyl-N-ethylquinoxaline-2-carboxamide has also been used to study the role of AMPA receptors in depression and addiction, where it has been found to modulate the release of dopamine in the brain.
Wirkmechanismus
N-cyclohexyl-N-ethylquinoxaline-2-carboxamide selectively blocks the action of AMPA receptors by binding to the receptor's ion channel and preventing the influx of calcium ions into the cell. This inhibition of calcium influx reduces the excitability of the neuron, which has been found to be effective in reducing seizure activity, depression, and addiction.
Biochemical and Physiological Effects:
N-cyclohexyl-N-ethylquinoxaline-2-carboxamide has been found to have a number of biochemical and physiological effects. The compound has been found to reduce the release of glutamate in the brain, which has been implicated in various neurological and psychiatric disorders. N-cyclohexyl-N-ethylquinoxaline-2-carboxamide has also been found to modulate the release of dopamine in the brain, which has been implicated in addiction and depression. In addition, N-cyclohexyl-N-ethylquinoxaline-2-carboxamide has been found to reduce the activity of GABAergic interneurons, which has been implicated in epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-N-ethylquinoxaline-2-carboxamide is its selectivity for AMPA receptors, which allows researchers to investigate the role of these receptors in various neurological and psychiatric disorders. In addition, N-cyclohexyl-N-ethylquinoxaline-2-carboxamide has been found to be highly effective in reducing seizure activity, depression, and addiction in animal models. However, there are also some limitations to the use of N-cyclohexyl-N-ethylquinoxaline-2-carboxamide in lab experiments. For example, the compound has a relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over time. In addition, the compound can be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the use of N-cyclohexyl-N-ethylquinoxaline-2-carboxamide in scientific research. One area of interest is the role of AMPA receptors in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. N-cyclohexyl-N-ethylquinoxaline-2-carboxamide has been found to be effective in reducing the release of glutamate, which has been implicated in these disorders. Another area of interest is the development of more selective AMPA receptor blockers, which could allow researchers to investigate the role of specific subtypes of these receptors in various disorders. Finally, there is also interest in the development of more stable and less toxic analogs of N-cyclohexyl-N-ethylquinoxaline-2-carboxamide, which could improve its efficacy and safety in lab experiments.
Synthesemethoden
The synthesis of N-cyclohexyl-N-ethylquinoxaline-2-carboxamide involves the reaction of cyclohexylamine and ethyl 2-bromoacetate to form N-cyclohexyl-N-ethylglycine ethyl ester, which is then converted to N-cyclohexyl-N-ethylquinoxaline-2-carboxamide through a series of chemical reactions. The yield of N-cyclohexyl-N-ethylquinoxaline-2-carboxamide is typically around 50%, and the purity of the compound can be improved through recrystallization.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-ethylquinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-2-20(13-8-4-3-5-9-13)17(21)16-12-18-14-10-6-7-11-15(14)19-16/h6-7,10-13H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJMXVRYYLBNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(dimethylamino)benzoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507741.png)
![3,3-Dimethyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7507746.png)
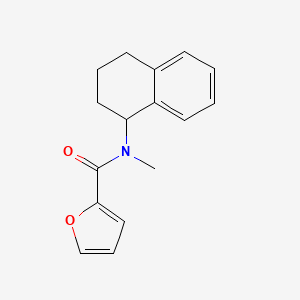
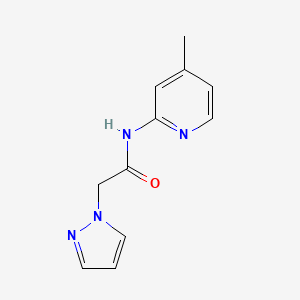
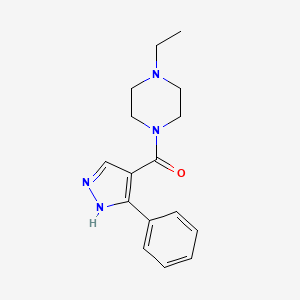

![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7507798.png)
![2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507805.png)


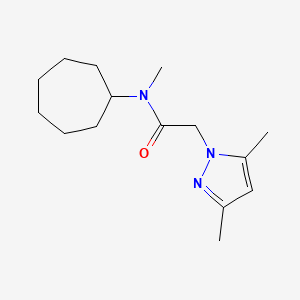
![1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507832.png)
